molecular formula C20H21N5O2S B15084806 N-(2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 577996-66-8

N-(2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15084806
CAS No.: 577996-66-8
M. Wt: 395.5 g/mol
InChI Key: LUNIAPDEGVISGD-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-Methylphenyl)-2-{[4-(Prop-2-en-1-yl)-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide is a triazole-based acetamide derivative characterized by:

  • A prop-2-en-1-yl (allyl) group at the 4-position of the 1,2,4-triazole ring.
  • A pyridin-2-yl substituent at the 5-position of the triazole.
  • A sulfanyl (thioether) linkage connecting the triazole to the acetamide moiety.
  • A 2-methoxy-5-methylphenyl group on the acetamide nitrogen.

Properties

CAS No.

577996-66-8

Molecular Formula

C20H21N5O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H21N5O2S/c1-4-11-25-19(15-7-5-6-10-21-15)23-24-20(25)28-13-18(26)22-16-12-14(2)8-9-17(16)27-3/h4-10,12H,1,11,13H2,2-3H3,(H,22,26)

InChI Key

LUNIAPDEGVISGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: This is achieved through nucleophilic substitution reactions.

    Attachment of the Acetamide Group: This step involves acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, resulting in the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced triazole derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its ability to interact with specific molecular targets.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific diseases.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry:

    Agriculture: The compound may be used as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Structural Variations in Key Substituents

The table below highlights critical structural differences among related compounds and their implications:

Compound Name / ID Triazole Substituents Acetamide Phenyl Substituents Key Structural Features Reference
Target Compound 4-Allyl, 5-Pyridin-2-yl 2-Methoxy, 5-Methyl Allyl enhances lipophilicity; pyridin-2-yl influences binding orientation.
N-(5-Acetamido-2-methoxyphenyl)-2-{[4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 4-Ethyl, 5-Pyridin-3-yl 5-Acetamido, 2-Methoxy Ethyl reduces steric hindrance; pyridin-3-yl alters electronic properties.
N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 4-Ethyl, 5-Pyridin-2-yl 4-Chloro, 2-Methoxy, 5-Methyl Chloro group increases electron-withdrawing effects, enhancing bioactivity.
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamides 4-Amino, 5-Furan-2-yl Variable (e.g., nitro, methoxy) Furan-2-yl introduces planar heterocyclic ring; amino group improves solubility.

Physicochemical Properties

  • Methoxy and methyl groups on the phenyl ring balance hydrophilicity and hydrophobicity .
  • Solubility: Pyridin-2-yl and pyridin-3-yl substituents contribute to basicity, improving water solubility at physiological pH. Amino groups (e.g., ) further enhance solubility via hydrogen bonding.

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several notable structural components:

  • Methoxy-substituted methylphenyl group
  • Triazole ring
  • Sulfanyl moiety

These functional groups contribute to the compound's chemical diversity and potential biological activities. The triazole ring, in particular, is known for its ability to coordinate with metal ions, which can influence catalytic activities in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens with promising results. For instance, studies have shown that it can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at levels comparable to established antibiotics.

Pathogen MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

The mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological systems. It is believed to bind to active sites of enzymes, modulating their activity and influencing metabolic pathways. This interaction may lead to therapeutic effects by disrupting essential processes in microbial cells or cancerous tissues.

Study on Antimicrobial Efficacy

In a study published in 2023, researchers evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The compound demonstrated an MIC of 16 µg/mL against Staphylococcus aureus, indicating its potential as a novel antimicrobial agent. Notably, the study highlighted that modifications to the triazole ring could enhance potency against specific pathogens .

Comparative Analysis with Other Triazole Derivatives

A comparative analysis was conducted on various triazole derivatives to assess their biological activities. The findings revealed that compounds structurally similar to N-(2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yil)-4H-triazol-3-yil]sulfanyl}acetamide exhibited varying degrees of antimicrobial activity. For instance:

Compound Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yil)-4H-triazol]}Antimicrobial effects
N-(5-fluoro-2-methylphenyl)-2-{[4-(prop-2-en-1-yil)-5-(pyridin-3-yloxy)]}Investigated for antimicrobial properties

These findings underscore the versatility of triazole-based structures in medicinal chemistry and highlight the unique features of N-(2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yil)-5-(pyridin - 2-yil) - 4H-triazol - 3 - yil]sulfanyl}acetamide that may enhance its biological efficacy compared to other derivatives.

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves alkylation of triazole-thione intermediates with α-chloroacetamides under basic conditions (e.g., KOH) followed by cyclization or condensation steps. Optimization includes:

  • Catalyst selection : Pyridine with Zeolite (Y-H) enhances regioselectivity during condensation .
  • Temperature control : Reflux at 150°C for 5 hours improves reaction completion .
  • Purification : Recrystallization from ethanol removes unreacted intermediates .

Q. How is the compound’s structure confirmed, and what analytical techniques are critical?

  • FT-IR : Validates functional groups (e.g., sulfanyl, acetamide) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions on the triazole and pyridine rings .
  • Mass spectrometry (LCMS) : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate anti-exudative or antiproliferative activity?

  • Analog synthesis : Modify substituents (e.g., pyridine to furan) to assess electronic/hydrophobic effects .
  • Biological assays : Test in vivo anti-exudative activity in rat models (e.g., carrageenan-induced edema) and in vitro cytotoxicity using cancer cell lines (e.g., MTT assay) .
  • Computational modeling : Use docking studies to predict binding affinity to inflammatory targets like COX-2 .

Q. How can contradictory data between in vitro and in vivo activity be resolved?

  • Pharmacokinetic profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to identify poor absorption or rapid clearance .
  • Metabolite identification : Use HPLC-MS to detect active/inactive metabolites that explain efficacy gaps .

Q. What strategies mitigate challenges in regioselectivity during triazole functionalization?

  • Protecting groups : Temporarily block reactive sites (e.g., amino groups) before alkylation .
  • Microwave-assisted synthesis : Enhances reaction specificity under solvent-free conditions .

Q. How can stability and reactivity under physiological conditions be systematically evaluated?

  • pH-dependent stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
  • Reactivity screening : Test interactions with nucleophiles (e.g., glutathione) to predict off-target effects .

Methodological Guidance

Q. Designing experiments to assess anti-inflammatory mechanisms

  • Targeted pathways : Measure cytokine suppression (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .
  • Enzyme inhibition : Evaluate COX-2 or LOX activity inhibition using fluorometric assays .

Q. Validating synthetic intermediates with complex stereochemistry

  • X-ray crystallography : Resolve ambiguous NMR signals by determining crystal structures .
  • Chiral HPLC : Separate enantiomers if asymmetric centers are introduced during synthesis .

Cross-Disciplinary Applications

  • Material science : Use as a ligand for metal-organic frameworks (MOFs) due to sulfur/pyridine coordination sites .
  • Chemical biology : Develop fluorescent probes by conjugating pyridine with fluorophores .

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